molecular formula C6H6NNaO3S B7822819 sodium;2-aminobenzenesulfonate

sodium;2-aminobenzenesulfonate

Cat. No.: B7822819
M. Wt: 195.17 g/mol
InChI Key: KYXOYPPMBYKBFL-UHFFFAOYSA-M
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Description

Significance in Organic Synthesis and Industrial Chemistry

The primary significance of sodium 2-aminobenzenesulfonate (B1233890) lies in its role as a precursor and intermediate in the chemical industry. google.com Its bifunctional nature—possessing both a nucleophilic amino group and a water-solubilizing sulfonate group—makes it a valuable starting material for a range of products.

In organic synthesis , it is a crucial component in the manufacture of azo dyes. alibaba.com The synthesis process typically involves diazotization, where the amino group is converted into a highly reactive diazonium salt. This salt then acts as an electrophile in a coupling reaction with another electron-rich aromatic compound to form an azo compound (-N=N-), which is the basic chromophore of azo dyes. unb.caontosight.ai A series of reactive red dyes has been synthesized using orthanilic acid (the parent acid of sodium 2-aminobenzenesulfonate) as a coupling component. jcsp.org.pk

In industrial chemistry , beyond dyes, the derivatives of orthanilic acid are used in the production of pigments, pharmaceuticals, and agrochemicals like pesticides and herbicides. alibaba.comgoogle.com The parent compound, orthanilic acid, is considered an important intermediate for these applications. google.com While specific production volumes for the ortho isomer are not widely reported, it is known to be produced during the synthesis of its isomers and is recognized as an impurity in industrial-grade sulfanilic acid. nih.gov Furthermore, sodium 2-aminobenzenesulfonate can be utilized in analytical chemistry as a reagent.

Isomeric Considerations in Research Context

The position of the amino and sulfonate groups on the benzene (B151609) ring is critical and gives rise to three distinct structural isomers: ortho (2-), meta (3-), and para (4-aminobenzenesulfonate). These isomers, while sharing the same molecular formula, exhibit different chemical and physical properties, leading to distinct applications in research and industry.

Sodium 2-aminobenzenesulfonate (ortho-isomer): Used in the synthesis of specific dyes and as an analytical reagent. alibaba.comnih.gov

Sodium 3-aminobenzenesulfonate (B1227625) (meta-isomer / Sodium metanilate): Primarily used as an intermediate in the production of azo dyes and pharmaceuticals. guidechem.comontosight.aichembk.com Its synthesis involves the sulfonation and subsequent reduction of nitrobenzene (B124822). chembk.com

Sodium 4-aminobenzenesulfonate (B1229798) (para-isomer / Sodium sulfanilate): This is the most commercially significant isomer. It is widely used to produce optical brightening agents, food colorants, specialty organic dyes, and concrete additives. ontosight.aiusitc.govchemicalbook.com It also serves as a precursor in the synthesis of certain antibiotics and has applications in biotechnology. ontosight.ai

The differentiation between these isomers is a key aspect of research. For instance, a study on triazinyl-based reactive dyes highlighted that the position of the substituent on the diazo component (ortho, meta, or para) significantly alters the maximum absorption wavelength (λmax) of the resulting dye. jcsp.org.pk Specifically, the ortho and para positions are more involved in conjugation compared to the meta position. jcsp.org.pk This demonstrates that the choice of isomer is a fundamental consideration in designing molecules with desired optical properties. The ability to distinguish and separate these isomers is also a focus of analytical chemistry research. acs.org

Data Tables

Table 1: Comparison of Sodium Aminobenzenesulfonate Isomers

PropertySodium 2-aminobenzenesulfonate (ortho)Sodium 3-aminobenzenesulfonate (meta)Sodium 4-aminobenzenesulfonate (para)
SynonymsSodium orthanilateSodium metanilate cymitquimica.comSodium sulfanilate ontosight.ai
CAS Number515-74-2 (for the acid)1126-34-7 cymitquimica.com515-74-2 ontosight.ai
Molecular FormulaC₆H₆NNaO₃SC₆H₆NNaO₃S made-in-china.comC₆H₆NNaO₃S biosynth.com
Molecular Weight195.17 g/mol195.17 g/mol made-in-china.comnih.gov195.17 g/mol biosynth.comnih.gov
Primary UsesDye synthesis, analytical reagent alibaba.comnih.govAzo dye and pharmaceutical intermediate chembk.comnih.govDyes, optical brighteners, pharmaceuticals, concrete additives ontosight.aiusitc.gov

Properties

IUPAC Name

sodium;2-aminobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXOYPPMBYKBFL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Sodium 2 Aminobenzenesulfonate and Its Derivatives

Established Synthetic Pathways to Sodium 2-Aminobenzenesulfonate (B1233890)

The creation of sodium 2-aminobenzenesulfonate, the sodium salt of orthanilic acid, can be achieved through various conventional and biological routes. These methods range from large-scale industrial processes to natural metabolic functions.

Conventional Laboratory and Industrial Synthesis Routes

The industrial production of aminobenzenesulfonic acids, including the ortho isomer (orthanilic acid), relies on several established chemical processes. A primary method involves the sulfonation of aniline (B41778). scribd.com In one common procedure, aniline is heated with concentrated sulfuric acid and sodium bisulfate to high temperatures (around 200°C) in a process often referred to as "baking". chemicalbook.comgoogle.comgoogle.com This reaction proceeds through the initial formation of an amine sulfate (B86663) which then rearranges to the aminobenzenesulfonic acid. google.com The use of fuming sulfuric acid is also employed, though reaction conditions can influence the ratio of the resulting isomers (ortho, meta, and para). scribd.com Orthanilic acid is often produced as a byproduct during the manufacture of its para isomer, sulfanilic acid. nih.gov

Alternative synthesis pathways start from different precursors. One multi-step process begins with 2-chloronitrobenzene, which is reacted with sodium disulfide to form 2,2'-dinitrodiphenyl disulfide. chemicalbook.comgoogle.com This intermediate is then oxidized with chlorine to yield 2-nitrobenzenesulfonyl chloride, followed by hydrolysis and, finally, reduction of the nitro group to an amino group using iron turnings or catalytic hydrogenation to produce orthanilic acid. chemicalbook.comgoogle.com Another route utilizes the alkaline hydrolysis of benzothiazole (B30560) or mercaptobenzothiazole, followed by oxidation with hydrogen peroxide to yield the target compound. chemicalbook.com

A classic named reaction, the Piria reaction, involves treating nitrobenzene (B124822) with a metal bisulfite, which accomplishes a combined reduction of the nitro group and sulfonation of the aromatic ring to form an aminosulfonic acid. wikipedia.org

Table 1: Overview of Conventional Synthesis Routes for Orthanilic Acid

Starting Material Key Reagents Brief Description Citations
Aniline Sulfuric acid, Sodium bisulfate Heating aniline with sulfuric acid ("baking process") causes sulfonation, forming a mixture of isomers. chemicalbook.comgoogle.com
2-Chloronitrobenzene Sodium disulfide, Chlorine, Iron A multi-step process involving disulfide formation, oxidation to a sulfonyl chloride, hydrolysis, and nitro group reduction. chemicalbook.comgoogle.com
Benzothiazole Sodium hydroxide, Hydrogen peroxide Alkaline hydrolysis followed by oxidation. chemicalbook.com

Biosynthetic Pathways and Formation as a Metabolic Product

Sodium 2-aminobenzenesulfonate is recognized as an endogenous metabolite in biological systems. medchemexpress.comszabo-scandic.com It has been identified as a key metabolic product in the biodegradation of certain industrial compounds. For instance, various species of the fungus Aspergillus, including A. flavus, A. fumigatus, A. niger, and A. terreus, have been shown to degrade the complex azo dye Reactive Red 120, producing sodium 2-aminobenzenesulfonate as a metabolic intermediate. researchgate.net This suggests that these microorganisms possess enzymatic machinery capable of cleaving the azo linkages in the dye molecule.

Furthermore, the degradation pathway of 2-aminobenzenesulfonate itself has been studied in bacteria such as Alcaligenes sp. strain O-1. ethz.ch This organism utilizes a plasmid-encoded, two-component 2-aminobenzenesulfonate 2,3-dioxygenase system to initiate the breakdown of the compound. d-nb.info The initial step in this pathway involves the deamination of 2-aminobenzenesulfonate to form 3-sulfocatechol, which is then further metabolized. ethz.chd-nb.info The presence of orthanilic acid in industrial waste is likely due to the widespread use of aromatic sulfonates in the manufacturing of detergents and dyes. nih.gov

Advanced Derivatization Strategies

The amino and sulfonate functional groups on the sodium 2-aminobenzenesulfonate molecule provide reactive sites for a variety of chemical modifications, leading to the synthesis of a wide array of derivatives, particularly those with applications in coordination chemistry and dye manufacturing.

Schiff Base Formation and Related Condensation Reactions

The primary amino group of 2-aminobenzenesulfonic acid readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). A common example is the [1+1] condensation with salicylaldehyde (B1680747) or its derivatives, such as 2-hydroxy-3-methoxybenzaldehyde, typically carried out in a solvent like aqueous methanol (B129727) or ethanol. mdpi.comrsc.orgsci-hub.se

The resulting sulfonated Schiff base ligands are of significant interest due to their versatile ability to form stable complexes with various metal ions. mdpi.comsci-hub.se For example, these ligands can act as tridentate chelating agents, coordinating with metal centers like copper(II) through the sulfonate oxygen, the phenoxo oxygen, and the imine nitrogen atoms. rsc.org This complex-forming ability allows for the synthesis of diverse structures, including mononuclear, dinuclear, and polymeric metal-organic frameworks. mdpi.comrsc.orgresearchgate.net

Table 2: Examples of Schiff Base Formation from 2-Aminobenzenesulfonic Acid

Aldehyde Reactant Reaction Product Application/Significance Citations
Salicylaldehyde 2-[(2-hydroxyphenyl)methylideneamino]benzenesulfonic acid Forms mononuclear copper(II) complexes with potential catalytic activity. mdpi.com

Diazotization and Subsequent Coupling Reactions

Diazotization of the amino group in orthanilic acid is a cornerstone reaction for producing a vast range of azo compounds, which are widely used as dyes and pigments. ontosight.aialibaba.com The process involves treating an acidic solution of orthanilic acid with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). tandfonline.comprepchem.comunb.caenvironmentclearance.nic.in This reaction converts the primary aromatic amine into a highly reactive, albeit unstable, diazonium salt. slideshare.net

This diazonium ion is a potent electrophile and readily undergoes electrophilic aromatic substitution with electron-rich aromatic compounds, known as coupling agents. slideshare.net A wide variety of coupling agents can be used, including phenols (like resorcinol) and naphthol derivatives (like 2-naphthol (B1666908) or 7-acetylamino-4-hydroxynaphthalene-2-sulfonic acid), to form stable and intensely colored azo dyes. tandfonline.comunb.caresearchgate.nettandfonline.com The specific properties of the resulting azo compound, such as its color, depend on the molecular structure of both the diazonium salt and the coupling partner. ontosight.ai The pH of the reaction medium is a critical parameter, influencing the rate and position of the coupling reaction. researchgate.net

Amino-sulfonation Methodologies

Amino-sulfonation refers to the methods for the concurrent or sequential introduction of amino and sulfonic acid groups onto an aromatic ring, which represents the fundamental synthesis of the parent compound, aminobenzenesulfonic acid. The most direct method is the electrophilic aromatic sulfonation of an aromatic amine. wikipedia.org

The sulfonation of aniline with concentrated or fuming sulfuric acid is a primary industrial route. scribd.comwikipedia.org This reaction is reversible and subject to thermodynamic and kinetic control, which can be manipulated by temperature to favor the formation of different isomers. wikipedia.org The process often involves heating the aniline sulfate salt to high temperatures, causing the sulfonyl group to migrate, primarily to the para and ortho positions. google.comnih.gov

Another approach is the Piria reaction, where a nitroaromatic compound like nitrobenzene is reacted with a metal bisulfite. wikipedia.org This single process achieves both the reduction of the nitro group to an amine and the introduction of a sulfonic acid group. wikipedia.org More recent developments include Sandmeyer-type reactions where an aromatic amine is converted to a sulfonyl chloride using a sulfur dioxide surrogate, which can then be used to synthesize sulfonamides and other derivatives. acs.org

Catalytic Synthesis Approaches for Functionalized Derivatives

The synthesis of functionalized derivatives of sodium 2-aminobenzenesulfonate often employs catalytic strategies to achieve high selectivity and efficiency. Transition metal catalysts, in particular, have proven effective in facilitating the formation of C-S bonds and the introduction of sulfonyl groups onto aromatic rings.

Copper-Catalyzed Sulfonylation: A notable approach involves the use of copper catalysts for the sulfonylation of aniline derivatives. Research has demonstrated the use of a recyclable, biomass-derived heterogeneous copper catalyst (CuₓOᵧ@CS-400) for the remote C–H sulfonylation of anilines using sodium sulfinates. mdpi.comnih.gov This method is advantageous due to its mild reaction conditions, operating at room temperature, and its reduced environmental impact. mdpi.com The reaction tolerates a variety of anilines, including those with electron-donating substituents, and proceeds smoothly to yield the corresponding sulfonated products. mdpi.com The general procedure involves reacting an N-phenylpicolinamide derivative with a sodium sulfinate in the presence of the copper catalyst, an oxidant like potassium persulfate (K₂S₂O₈), and a silver salt co-catalyst in an acetone/water solvent system. nih.gov

Another copper-catalyzed method is the Sandmeyer-type synthesis of sulfonyl chlorides from aniline precursors. acs.org This process utilizes a copper(II) chloride (CuCl₂) catalyst with DABSO as a stable sulfur dioxide surrogate. acs.org The reaction proceeds under mild conditions and allows for the in situ generation of the aryl diazonium intermediate, which enhances the safety and operational simplicity of the protocol. acs.org The resulting sulfonyl chloride can be isolated or directly converted into sulfonamides. acs.org

Palladium-Catalyzed Synthesis: Palladium catalysts are also employed in the synthesis of aminobenzenesulfonic acid derivatives. One methodology involves the palladium-catalyzed synthesis of 2-aminobenzenesulfonic acids from benzothiazoles. researchgate.net This reaction uses chloramine-B in an alkaline acetonitrile/water mixture at 80 °C. researchgate.net Palladium(II) acetate (B1210297) (Pd(OAc)₂) has been used to catalyze the addition of sodium arylsulfinates to 2-aminobenzonitriles, yielding o-aminobenzophenones. mdpi.com The optimization of these reactions often involves screening different palladium sources, ligands, and additives to achieve the best yields. mdpi.com

Rhodium-Catalyzed Reactions: Rhodium complexes have been shown to efficiently catalyze the cleavage of S-S bonds in disulfides, enabling the transfer of organothio groups to various organic compounds. mdpi.com This forms the basis for synthesizing diverse organosulfur compounds, including thioesters and selenoesters. mdpi.com Rhodium-catalyzed C-H activation is another powerful tool; for instance, Rh(III) complexes can catalyze the C-H functionalization of aryl hydroxamates to produce isoindolinones. nih.gov While not directly producing sulfonates, these C-H activation strategies highlight the potential of rhodium catalysis in creating complex functionalized aromatic amines.

Table 1: Catalytic Systems for the Synthesis of Functionalized Aniline Derivatives

Catalyst System Substrates Product Type Key Features Reference
CuₓOᵧ@CS-400 / Ag₂CO₃ / K₂S₂O₈ Anilines, Sodium sulfinates Sulfonylated anilines Heterogeneous, recyclable catalyst; Room temperature reaction. mdpi.comnih.gov mdpi.comnih.gov
CuCl₂ / DABSO / t-BuONO Anilines Aryl sulfonyl chlorides Sandmeyer-type reaction; In situ diazonium salt formation. acs.org acs.org
Pd(OAc)₂ / bpy / p-NBSA 2-Aminobenzonitriles, Sodium arylsulfinates o-Aminobenzophenones Tolerates various functional groups on the aniline ring. mdpi.com mdpi.com
Pd(II) / Chloramine-B Benzothiazoles 2-Aminobenzenesulfonic acids Conducted in alkaline aqueous solution. researchgate.net researchgate.net
RhH(PPh₃)₄ Disulfides, Thioesters Organosulfur compounds Involves S-S bond cleavage and organothio group transfer. mdpi.com mdpi.com

Optimization of Synthetic Processes for Enhanced Yield and Purity

The optimization of synthetic routes for sodium 2-aminobenzenesulfonate and its derivatives is critical for industrial applications, focusing on maximizing product yield and purity while minimizing costs and environmental impact. This involves the systematic variation of reaction parameters such as temperature, reactant concentrations, catalyst loading, and reaction time.

A one-step method for preparing aniline-2-sulfonic acid involves the direct catalysis and sulfonation of aniline using a metal hydrogen sulfate as a catalyst. google.com This process, which operates via a transposition mode, is reported to achieve a total yield of 95% or above, offering a short process route with reduced waste. google.com The reaction involves mixing aniline and the metal hydrogen sulfate catalyst and heating the mixture at temperatures between 100 °C and 250 °C. google.com

In the synthesis of sulfonated anilines via rearrangement of arylsulfamates, optimization studies have shown that the choice of solvent and the stoichiometry of reagents are crucial. nih.gov For example, in a model system, the highest conversion was achieved using 2.0 equivalents of the sulfamating reagent, and the reaction proceeded preferentially under an inert atmosphere. nih.gov It was also found that a one-pot sulfamation and thermal sulfonation reaction could significantly improve the isolated yield compared to a stepwise procedure. nih.gov

For diazotization reactions, which are common in the synthesis of dye intermediates from aminobenzenesulfonic acids, process parameters have a significant impact on both purity and thermal safety. maxapress.com A study on the diazotization of 2-aminonaphthalene-1,5-disulfonic acid revealed that increasing the molar ratio of hydrochloric acid from 2.0 to 2.6 improved the product purity to 96.8%. maxapress.com The feed rate of reactants is another critical parameter; a slower feed rate can lead to higher purity and better thermal stability. maxapress.com Reaction temperature is also a key variable, with lower temperatures often favoring higher purity and minimizing side reactions, although this can be at the expense of reaction rate. maxapress.com

Purification of the final product is essential for achieving high purity. Common laboratory and industrial techniques include filtration, extraction with appropriate solvents, and recrystallization. nih.gov For instance, after completion of a copper-catalyzed sulfonylation, the mixture can be quenched with water and extracted with ethyl acetate, followed by drying and filtration to isolate the product. nih.gov In the synthesis of aminobenzenesulfonic acid derivatives, the final product can be precipitated by cooling the reaction mixture, then filtered, washed with water, and dried. google.com For more complex mixtures or to remove persistent impurities, chromatographic methods such as anion-exchange or column chromatography are employed. d-nb.info

Table 2: Optimization of Reaction Parameters for Sulfonation and Diazotization Reactions

Reaction Type Parameter Varied Range/Values Tested Optimal Condition Effect on Yield/Purity Reference
Aniline Sulfamation/Rearrangement Equivalents of TBSAB 1.0 - 2.5 eq. 2.0 eq. Highest conversion observed at 2.0 equivalents. nih.gov nih.gov
Aniline Sulfamation/Rearrangement Atmosphere Air vs. N₂ N₂ (Inert) An inert atmosphere is preferred for the reaction. nih.gov nih.gov
Diazotization of 2-ANDSA HCl Molar Ratio 2.0 - 2.6 2.6 Purity increased to a peak of 96.8%. maxapress.com maxapress.com
Diazotization of 2-ANDSA Reaction Temperature 10 °C - 30 °C 10 °C Higher temperatures (20-30°C) led to a slight reduction in purity. maxapress.com maxapress.com
Diazotization of 2-ANDSA Feed Rate 0.3 - 0.7 mL/min 0.3 mL/min Slower feed rate resulted in higher purity (88.1%) and better thermal stability. maxapress.com maxapress.com
Aniline Sulfonylation (Cu-catalyzed) Temperature 25 °C - 60 °C Room Temp (rt) Changing the temperature from room temperature did not improve the yield. mdpi.com mdpi.com

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of the Aminobenzenesulfonate Moiety

The aminobenzenesulfonate structure can undergo several fundamental reactions, primarily involving the amino group, the sulfonate group, or the aromatic ring. In biological systems, the biodegradation of 2-aminobenzenesulfonate (B1233890) has been studied, revealing key enzymatic pathways.

One of the initial steps in the microbial degradation of 2-aminobenzenesulfonate is its transport into the bacterial cell. ethz.chnih.gov Once inside, the molecule can be targeted by different enzymes. In some organisms, the degradation pathway is initiated by a dioxygenase enzyme, which hydroxylates the aromatic ring. For instance, in Alcaligenes sp. O-1, 2-aminobenzenesulfonate is converted to 3-sulfocatechol by 2-aminobenzenesulfonate 2,3-dioxygenase. ethz.chnih.gov This intermediate is then further processed, leading to ring cleavage. ethz.ch

Another critical reaction is the removal of the functional groups. The order of these removal steps can vary between different microorganisms. ethz.ch In some bacteria, deamination (removal of the amino group) precedes desulfonation (removal of the sulfonate group). ethz.ch In others, the sulfonate group is removed first. ethz.ch The complete mineralization of the compound results in the formation of inorganic products such as ammonia, sulfate (B86663), and carbon dioxide. nih.gov

Table 1: Key Enzymatic Reactions in the Biodegradation of 2-Aminobenzenesulfonate

EnzymeReactionIntermediate/Product
2-Aminobenzenesulfonate 2,3-dioxygenaseDioxygenation of the aromatic ring3-Sulfocatechol
Desulfonative enzymesRemoval of the sulfonate groupCatechol (in some pathways)
Deaminating enzymesRemoval of the amino group-

Oxidative Transformation Mechanisms

The aminobenzenesulfonate moiety is susceptible to oxidation by various reactive oxygen species. The electron-rich nature of the aniline (B41778) ring, due to the electron-donating amino group, makes it a target for electrophilic oxidants. The primary mechanism of oxidative transformation often involves the formation of radical intermediates.

Hydroxyl radicals (•OH), which are powerful and non-selective oxidizing agents, react rapidly with aminobenzenesulfonates. Pulse radiolysis studies have determined the rate constant for the reaction of hydroxyl radicals with sulfanilic acid (an isomer) to be 8.2 x 10⁹ M⁻¹s⁻¹. iaea.org This reaction leads to the formation of OH-adducts to the aromatic ring. iaea.org In acidic conditions, these adducts can undergo protonation and subsequent elimination of a water molecule to form a cation radical. iaea.org

Ozonation is another important oxidative process. While specific studies on the ozonation of 2-aminobenzenesulfonate are limited, the reaction is expected to proceed via electrophilic attack of ozone on the aromatic ring, particularly at positions activated by the amino group. This can lead to the formation of hydroxylated intermediates and eventual ring cleavage, consistent with mechanisms observed for other aromatic compounds. nih.govnih.govwikipedia.orgacademax.com

Nucleophilic and Electrophilic Reactivity Studies

The dual functional groups of 2-aminobenzenesulfonate dictate its reactivity towards nucleophiles and electrophiles.

Electrophilic Reactivity: The most significant electrophilic reaction of the aminobenzenesulfonate moiety is the diazotization of the primary aromatic amine. byjus.com In the presence of a cold, acidic solution of sodium nitrite (B80452), the amino group is converted into a diazonium salt (-N₂⁺). byjus.comorganic-chemistry.org This diazonium ion is a weak electrophile but can react with activated aromatic compounds, such as phenols and anilines, in a process called azo coupling to form highly colored azo dyes. unb.cachegg.com This reaction is a cornerstone of the synthetic dye industry.

The aromatic ring itself can undergo electrophilic aromatic substitution. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The sulfonate group, being an electron-withdrawing group, is deactivating and a meta-director. In 2-aminobenzenesulfonic acid, the powerful activating effect of the amino group dominates, directing substitution to the positions ortho and para to it (positions 4 and 6). Reactions such as halogenation would be expected to occur at these positions. libretexts.org

Nucleophilic Reactivity: The electron-rich nature of the benzene (B151609) ring in 2-aminobenzenesulfonate generally makes it unreactive towards nucleophilic aromatic substitution. For such a reaction to occur, the ring typically needs to be activated by strong electron-withdrawing groups, which are not present in this molecule.

Radical-Mediated Reaction Pathways

Radical-mediated reactions of 2-aminobenzenesulfonate can be initiated by one-electron oxidation or by photolysis. Pulse radiolysis studies have been instrumental in elucidating these pathways. iaea.orgacs.org

One-electron oxidation of aminobenzenesulfonates by radicals such as the azide (B81097) radical (N₃•) or the sulfate radical anion (SO₄•⁻) leads to the direct formation of an aminobenzenesulfonate cation radical. iaea.org The rate of these reactions is very high, often diffusion-controlled. iaea.org For instance, the azide radical oxidizes sulfanilic acid with a rate constant of 6.5 x 10⁹ M⁻¹s⁻¹. iaea.org The sulfate radical anion is also a potent oxidant, reacting with anilinedisulfonic acids with a rate constant of 1.8 x 10⁹ M⁻¹s⁻¹. iaea.org

Once formed, the cation radical exists in an acid-base equilibrium with its deprotonated form, an anilino-type radical. iaea.org The pKa for this equilibrium for the sulfanilic acid cation radical is 5.8. iaea.org These radical species can then undergo further reactions, such as dimerization or reaction with other molecules in the medium.

Photochemical reactions can also proceed through radical intermediates. The photolysis of metanilic acid (the 3-amino isomer) has been shown to proceed via a triplet state, leading to photoisomerization and the formation of aniline through desulfonation. universityofgalway.ieuniversityofgalway.ie It is plausible that 2-aminobenzenesulfonate could undergo similar photochemical transformations.

Table 2: Rate Constants for the Formation of Aminobenzenesulfonate Cation Radicals

Oxidizing RadicalSubstrateRate Constant (M⁻¹s⁻¹)
•OH (followed by H⁺)Sulfanilic acid5.3 x 10⁸
N₃•Sulfanilic acid6.5 x 10⁹
N₃•Anilinedisulfonic acids7.6 x 10⁷
SO₄•⁻Anilinedisulfonic acids1.8 x 10⁹

Data sourced from pulse radiolysis studies. iaea.org

Coordination Chemistry and Supramolecular Assemblies of Sodium 2 Aminobenzenesulfonate

Formation and Structural Elucidation of Metal Complexes

The 2-aminobenzenesulfonate (B1233890) ligand's ability to coordinate with metal ions through its amino and sulfonate groups facilitates the construction of a variety of metal-organic frameworks, from simple monomeric units to extended polymeric networks.

The structural diversity of compounds formed with aminobenzenesulfonate ligands is significant, encompassing both discrete monomeric species and extended polymeric structures. Research has demonstrated that even the sodium salt of 2-aminobenzenesulfonate, in its anhydrous form, exhibits a complex polymeric nature.

The crystal structure of anhydrous sodium 2-aminobenzenesulfonate, [Na(C₆H₆NO₃S)]n, is a two-dimensional sandwich polymer. In this structure, the sodium cation is in a distorted octahedral six-coordinate environment. It is bonded to five oxygen atoms from five distinct sulfonate groups and one nitrogen atom from an amino group. This coordination forms a six-membered chelate ring involving the sodium ion. The structure is further stabilized by hydrogen bonds, with the uncoordinated benzene (B151609) rings forming the outer layers of the "sandwich". mdpi.com

When coordinated with other metal ions, such as lead(II), aminobenzenesulfonate ligands can form both one-dimensional polymers and monomeric complexes, with the resulting architecture influenced by the presence of other coordinating species. researchgate.net For instance, lead(II) complexes with 3-aminobenzenesulfonate (B1227625) have been shown to form two-dimensional coordination polymers where each lead(II) ion is surrounded by two nitrogen atoms and six oxygen atoms from the amino and sulfonate groups of the ligand. researchgate.net

The dimensionality of the resulting coordination polymer can be influenced by the choice of metal ion and the isomeric form of the ligand. For example, copper(II) complexes with aminobenzenesulfonate isomers can yield structures with different dimensionalities and topologies. mdpi.com

The 2-aminobenzenesulfonate anion possesses multiple potential donor atoms, leading to a variety of possible binding modes in metal complexes. The amino group (-NH₂) provides a nitrogen donor, while the sulfonate group (-SO₃⁻) offers three oxygen donors. This allows the ligand to act in several capacities:

Monodentate: The ligand can coordinate to a metal center through either the nitrogen of the amino group or one of the oxygen atoms of the sulfonate group.

Bidentate (Chelating): The ortho positioning of the amino and sulfonate groups is ideal for chelation, where both groups coordinate to the same metal ion, forming a stable six-membered ring. mdpi.com

Bridging: The ligand can bridge two or more metal centers. This can occur through the sulfonate group alone, with different oxygen atoms coordinating to different metals, or by involving both the amino and sulfonate groups in binding to separate metal ions.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the presence of other competing ligands or solvent molecules. For example, in the polymeric structure of anhydrous sodium 2-aminobenzenesulfonate, the ligand acts as both a chelating and a bridging ligand simultaneously. mdpi.com In some copper(II) complexes, the ortho and meta isomers of aminobenzenesulfonate are proposed to coordinate through both the -NH₂ and -SO₃⁻ groups, forming polymeric systems, whereas the para isomer coordinates only through the -NH₂ group. mdpi.com

The rigid nature of the benzene backbone and the specific ortho-disubstitution pattern can exert a significant stereochemical influence on the resulting metal complexes. The formation of the six-membered chelate ring imposes conformational constraints on the complex. While specific studies on the stereoselectivity of 2-aminobenzenesulfonate are not extensively documented, in principle, the planar chirality of the ligand, once coordinated, could influence the assembly of chiral supramolecular structures.

Table 1: Potential Coordination Modes of 2-Aminobenzenesulfonate
Coordination ModeDescriptionDonor Atoms Involved
MonodentateBinds to a single metal center through one donor atom.N (amino) or O (sulfonate)
Bidentate (Chelating)Binds to a single metal center through two donor atoms.N (amino) and O (sulfonate)
BridgingConnects two or more metal centers.O, O' (sulfonate) or N and O (sulfonate)

The positional isomerism of the amino group on the benzenesulfonate ring (ortho, meta, and para) has a profound impact on the coordination chemistry and the resulting supramolecular structures. While all three isomers are bifunctional, the spatial relationship between the amino and sulfonate groups dictates their ability to act as chelating agents and influences the geometry of the resulting metal complexes.

A comparative study involving copper(II) complexes of 3-aminobenzenesulfonate (meta) and 4-aminobenzenesulfonate (B1229798) (para) highlights these differences. While both ligands formed complexes with an identical empirical formula [Cu(C₆H₆NO₃S)₂(DMF)₂(H₂O)₂], their crystal structures and supramolecular networks were completely different. mdpi.com The complex with the meta-isomer resulted in a 2D supramolecular structure, whereas the para-isomer formed a 3D network. mdpi.com This demonstrates that subtle changes in ligand geometry can lead to vastly different solid-state architectures.

Early spectroscopic studies on copper(II) complexes suggested that the ortho- and meta-aminobenzenesulfonate ligands coordinate through both the amino and sulfonate groups, leading to polymeric structures. In contrast, the para-isomer was found to coordinate solely through the amino group. mdpi.com This is rationalized by the large distance between the functional groups in the para position, which makes chelation to a single metal center impossible and bridging less favorable compared to coordination via the more accessible amino group.

The 2-aminobenzenesulfonate (ortho) isomer is unique in its ability to readily form a stable six-membered chelate ring with a metal ion. This chelating ability is a dominant feature of its coordination chemistry, as seen in its own sodium salt polymer, and is a key differentiator from its meta and para counterparts.

Table 2: Comparison of Aminobenzenesulfonate Isomers as Ligands
IsomerPosition of -NH₂Chelating AbilityTypical Coordination BehaviorResulting Structure Type
2-Aminobenzenesulfonate orthoHigh (forms 6-membered ring)Chelating and BridgingPolymeric
3-Aminobenzenesulfonate metaLow (forms larger, less stable ring)Bridging (using both groups)Polymeric (e.g., 2D with Cu(II))
4-Aminobenzenesulfonate paraNoneMonodentate (via -NH₂)Can be monomeric or polymeric (e.g., 3D with Cu(II))

Host-Guest Interactions and Supramolecular Architectures

Beyond coordination chemistry, the structure of sodium 2-aminobenzenesulfonate allows for its participation in host-guest interactions, forming supramolecular assemblies driven by non-covalent forces.

Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity, enabling them to encapsulate "guest" molecules to form inclusion complexes. oatext.comoatext.com This encapsulation is driven primarily by hydrophobic interactions, although other forces like van der Waals and dipole-dipole interactions can also be involved. oatext.com The formation of such complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability. oatext.com

Theoretically, the hydrophobic benzene ring of the 2-aminobenzenesulfonate anion could be encapsulated within the non-polar cavity of a cyclodextrin, such as β-cyclodextrin. The hydrophilic amino and sulfonate groups would likely remain at the rim of the cyclodextrin, interacting with the aqueous solvent and the cyclodextrin's hydroxyl groups. The stability of such a complex would depend on the relative strengths of the hydrophobic interactions between the benzene ring and the cyclodextrin cavity versus the solvation of the entire molecule in the bulk solvent. Given that the sulfonate and amino groups enhance water solubility, the driving force for inclusion might be modest compared to more hydrophobic guest molecules. Spectroscopic techniques such as UV-Vis and NMR spectroscopy could be employed to confirm the formation and determine the stoichiometry and binding constant of such a hypothetical complex. oatext.com

The interaction of small molecules with biological macromolecules like proteins and nucleic acids is fundamental to many biological processes and to the field of pharmacology. These interactions are governed by a combination of forces, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Interaction with Proteins (e.g., Serum Albumin): Serum albumin, particularly bovine serum albumin (BSA) and human serum albumin (HSA), is a major transport protein in the bloodstream that binds to a wide variety of endogenous and exogenous compounds. nih.gov Specific binding sites on albumin accommodate molecules with different structural features.

Interaction with Nucleic Acids (DNA): Small molecules can interact with DNA through several mechanisms: intercalation between base pairs, binding in the major or minor grooves, and electrostatic interactions with the negatively charged phosphate backbone. mdpi.com

For sodium 2-aminobenzenesulfonate, intercalation is unlikely due to its non-planar structure and lack of an extensive aromatic system typically required for slipping between DNA base pairs. However, other interactions are plausible. The cationic sodium ion could engage in non-specific electrostatic interactions with the phosphate backbone of DNA. The 2-aminobenzenesulfonate anion itself, being negatively charged, would likely experience electrostatic repulsion from the DNA backbone. Despite this, localized interactions via hydrogen bonding between the amino group and the DNA bases or the sugar-phosphate backbone might be possible, although likely to be weak and non-specific.

Polymer Science and Engineering with Sodium 2 Aminobenzenesulfonate

Homopolymerization and Copolymerization Approaches

The polymerization of sodium 2-aminobenzenesulfonate (B1233890) can be achieved through several methods, each offering distinct advantages in controlling the polymer structure and properties. These approaches include high-pressure techniques, chemical oxidative methods, and environmentally benign biocatalytic routes.

High-pressure polymerization has emerged as a successful strategy for the synthesis of fully sulfonated polyaniline (SPANI) from o-aminobenzenesulfonic acid. nih.gov This technique overcomes the steric hindrance and electronic deactivation effects of the sulfonate group, which can impede polymerization under ambient conditions. By applying high pressures, the oxidative polymerization of sodium 2-aminobenzenesulfonate can be achieved, leading to the formation of a self-doping, water-soluble, and electrically conducting polymer. nih.gov

The application of high pressure facilitates the necessary intermolecular interactions and lowers the activation energy barrier for the polymerization to proceed. This method represents a significant advancement, as it allows for the direct synthesis of a fully sulfonated polymer, avoiding the often harsh and incomplete post-polymerization sulfonation of polyaniline.

Table 1: High-Pressure Polymerization of Aminobenzenesulfonic Acids

Monomer Pressure Conditions Resulting Polymer Key Properties
o-aminobenzenesulfonic acid High pressure Fully sulfonated polyaniline (SPANI) Self-doping, water-soluble, electrically conducting

Chemical oxidative polymerization is a widely employed method for synthesizing polyaniline and its derivatives. In the case of sodium 2-aminobenzenesulfonate, this process involves the use of a chemical oxidant, such as ammonium (B1175870) persulfate (APS), in an acidic medium to initiate the polymerization of the aniline (B41778) monomer. The mechanism proceeds through the formation of radical cations from the aniline monomers. These radical cations then couple to form dimers, which are further oxidized and coupled to propagate the polymer chain.

The presence of the sulfonate group in the ortho position of the aniline ring influences the polymerization process. It can affect the solubility of the monomer and the resulting polymer, as well as the electronic properties of the polymer backbone. The general steps of chemical oxidative polymerization for aniline derivatives are:

Initiation: The oxidant abstracts an electron from the aniline monomer to form a radical cation.

Propagation: The radical cations couple, typically in a head-to-tail fashion (para-coupling), to form dimers and then longer oligomers. This is followed by a re-aromatization step.

Termination: The polymerization process can be terminated by various side reactions or by the depletion of the monomer or oxidant.

For sodium 2-aminobenzenesulfonate, the sulfonate group can lead to a self-doping effect, where the sulfonic acid protonates the polymer backbone, rendering it conductive without the need for an external acid dopant. The reaction conditions, such as the monomer-to-oxidant ratio, temperature, and pH, are crucial in determining the molecular weight, yield, and properties of the resulting sulfonated polyaniline. suniv.ac.in

Biocatalytic polymerization offers a green and sustainable alternative to conventional chemical methods. Enzymes, such as laccase, can be used to catalyze the oxidative polymerization of aniline and its derivatives in the presence of molecular oxygen as the oxidant. dtic.milmdpi.com This enzymatic approach operates under milder conditions, often in aqueous solutions at or near room temperature, reducing the environmental impact. dtic.milmdpi.com

The mechanism of laccase-catalyzed polymerization involves the one-electron oxidation of the aniline monomer to form a radical cation. mdpi.com These radicals then undergo non-enzymatic coupling to form the polymer. The presence of templates, such as anionic polyelectrolytes or micelles, can be crucial for obtaining a well-defined and soluble polymer. mdpi.com These templates can help to guide the polymerization process and prevent the formation of insoluble precipitates. mdpi.com

For sodium 2-aminobenzenesulfonate, the inherent sulfonate group may act as an internal template, influencing the polymerization pathway and the morphology of the resulting polymer. The pH of the reaction medium is a critical parameter in laccase-catalyzed polymerization, as it affects both the activity of the enzyme and the protonation state of the monomer and the growing polymer chain. researchgate.net

Functionalization of Polymeric Systems Through Sulfonate Integration

The integration of sulfonate groups into polymeric systems, either by polymerizing sulfonated monomers like sodium 2-aminobenzenesulfonate or by post-polymerization sulfonation, imparts a range of valuable functionalities. The sulfonic acid group (-SO3H) is strongly acidic and hydrophilic, which significantly influences the properties of the host polymer.

One of the primary benefits of sulfonate integration is enhanced water solubility. This is particularly important for conjugated polymers like polyaniline, which are often intractable and difficult to process. The presence of sulfonate groups can render the polymer water-soluble, facilitating its processing from aqueous solutions for applications such as coatings, films, and blends.

Furthermore, sulfonate groups can induce self-doping in conjugated polymers. In sulfonated polyaniline, the sulfonic acid group can protonate the polymer backbone internally, leading to a conductive emeraldine (B8112657) salt form without the need for an external acid dopant. This self-doping is advantageous for applications where the leaching of dopants is a concern.

The sulfonate groups also provide sites for further chemical modification and interaction. They can participate in ion-exchange processes, chelate metal ions, and form hydrogen bonds, which can be exploited in applications such as sensors, membranes, and biomaterials. For instance, the presence of sulfonate groups on a polymer surface has been shown to be effective in inducing the nucleation of apatite, which is relevant for bone-contacting applications. nih.gov

Structure-Performance Relationships in Conjugated Polymers

The incorporation of the sulfonate group from sodium 2-aminobenzenesulfonate into conjugated polymers establishes a clear relationship between the chemical structure and the resulting performance characteristics of the material. The position and density of the sulfonate groups along the polymer backbone are critical determinants of its electronic, optical, and mechanical properties.

The presence of the bulky and electron-withdrawing sulfonate group can influence the planarity of the polymer chain, which in turn affects the extent of π-conjugation. A higher degree of conjugation generally leads to a smaller bandgap and, consequently, enhanced electrical conductivity and absorption at longer wavelengths. However, steric hindrance from the sulfonate group, particularly in the ortho-position, can cause torsion in the polymer backbone, potentially reducing the effective conjugation length.

The sulfonate groups also significantly impact the polymer's morphology in the solid state. The strong intermolecular interactions, such as hydrogen bonding and ionic interactions, mediated by the sulfonate groups can lead to more ordered packing of the polymer chains. This can facilitate charge transport between chains, thereby improving the bulk conductivity of the material.

Table 2: Chemical Compounds Mentioned

Compound Name
Sodium;2-aminobenzenesulfonate
o-aminobenzenesulfonic acid
m-aminobenzenesulfonic acid
Aniline
Ammonium persulfate
Polyaniline

Role in Polymer Morphology and Microstructure

The incorporation of sodium 2-aminobenzenesulfonate into polymer matrices can significantly influence the resulting morphology and microstructure of the material. These structural changes, occurring at microscopic and even nanoscopic levels, are largely dictated by the ionic nature and molecular structure of the compound. Its effects are most pronounced in the context of polymer crystallization, phase separation in polymer blends, and the formation of ordered structures in copolymers. The presence of the sulfonate group and the sodium cation introduces strong ionic interactions that can alter the polymer chain dynamics and intermolecular forces.

Research into analogous compounds containing sulfonate groups demonstrates their profound impact on polymer morphology. For instance, the introduction of sodium dimethyl isophthalate-5-sulfonate (SIPM) into polyesters has been shown to destroy the regularity of the molecular chain, which in turn affects the crystallization behavior. mdpi.com The ionic dipole forces generated between the sulfonate ion and other polar groups in the polymer chain increase the intermolecular forces, leading to an enhanced relaxation effect of the polymer molecular chains. mdpi.com

The influence of such sulfonated compounds on polymer crystallization is a key aspect of their role in modifying microstructure. They can act as nucleating agents, promoting the formation of crystal nuclei and the subsequent growth of crystals. This allows for the orderly arrangement of polymer chains at higher temperatures than in the absence of the additive. nih.gov The result is often a higher degree of crystallinity and a modified crystalline structure, which can directly impact the mechanical and thermal properties of the polymer.

The table below summarizes research findings on the effect of analogous sodium sulfonate salts on the morphology of various polymers, illustrating the potential effects of sodium 2-aminobenzenesulfonate.

Polymer MatrixAdditive/ComonomerObserved Effect on Morphology/MicrostructureReference
Polyethylene Terephthalate (PET)Sodium Dimethyl Isophthalate-5-Sulfonate (SIPM)Destroys molecular chain regularity, widens crystallization peaks, and decreases crystallization peak temperature. mdpi.com
Recycled Polyethylene Terephthalate (rPET)Sodium BenzoateActs as a nucleating agent, increasing the crystallization temperature and promoting the formation of crystal nuclei. nih.gov
Diels-Alder Poly(phenylene)Sulfonic Acid GroupsInduces nanoscale phase separation between the hydrophobic polymer backbone and hydrophilic ionic groups, forming distinct ionic domains. stevens.edu

These examples highlight the multifaceted role that sulfonated compounds can play in dictating the final morphology and microstructure of a polymer. The specific effects of sodium 2-aminobenzenesulfonate would depend on its concentration, its interaction with the specific polymer matrix, and the processing conditions used. The presence of both an amino group and a sulfonate group on the benzene (B151609) ring provides opportunities for a variety of interactions, including hydrogen bonding and ionic interactions, which can be leveraged to tailor the polymer's microstructure. The anhydrous form of sodium 2-aminobenzenesulfonate itself exhibits a two-dimensional sandwich polymer structure, indicating a strong tendency for ordered self-assembly that could be imparted to a host polymer matrix. usc.edu.au

Environmental Chemistry and Biodegradation Pathways

Biotransformation and Biodegradation Mechanisms

The environmental fate of sodium 2-aminobenzenesulfonate (B1233890) is largely determined by microbial activity. Its biotransformation and biodegradation have been the subject of various studies, revealing distinct mechanisms under different environmental conditions.

Sodium 2-aminobenzenesulfonate (also known as 2-ABS or orthanilic acid) is biodegradable under aerobic conditions, primarily by specialized microorganisms. researchgate.netnih.gov Effective degradation has been observed in inocula sourced from environments with a history of pollution by sulfonated aromatic amines. researchgate.netnih.gov

A bacterial consortium capable of utilizing 2-ABS as its sole source of carbon and energy was successfully developed from the sludge of an industrial wastewater treatment unit. researchgate.net This consortium, consisting of strains identified as belonging to the genera Acinetobacter and Flavobacterium, could degrade 1,000 mg/L of 2-ABS within 40 hours. researchgate.net Another extensively studied bacterium, Alcaligenes sp. O-1, has also demonstrated the ability to degrade 2-ABS. ethz.chwur.nl

The aerobic catabolic pathway in Alcaligenes sp. O-1 is initiated by the transport of the compound across the cell membrane. ethz.ch The degradation proceeds via an initial dioxygenase attack on the aromatic ring. The proposed pathway involves the following key steps:

Dioxygenation: 2-Aminobenzenesulfonate is converted to 3-Sulfocatechol by the enzyme 2-aminobenzenesulfonate 2,3-dioxygenase. ethz.ch

Ring Cleavage: The intermediate, 3-Sulfocatechol, undergoes further degradation by 3-sulfocatechol 2,3-dioxygenase, leading to the formation of 2-Hydroxymuconate. ethz.ch

Intermediary Metabolism: 2-Hydroxymuconate then enters central metabolic pathways for complete mineralization. ethz.ch

In this particular strain, deamination of the aromatic ring has been shown to occur before the removal of the sulfonate group (desulfurization). ethz.ch However, in other organisms, the reverse sequence, where desulfurization precedes deamination, has also been observed. ethz.ch

Table 1: Microorganisms Involved in Aerobic Degradation of 2-Aminobenzenesulfonate

Microorganism/ConsortiumKey CharacteristicsReference
Alcaligenes sp. O-1Utilizes 2-ABS; pathway involves dioxygenation to 3-Sulfocatechol. ethz.chwur.nl
Acinetobacter sp. & Flavobacterium sp. ConsortiumUtilizes 2-ABS as sole carbon and energy source; can degrade 1,000 mg/L in 40 hours. researchgate.net

In contrast to its fate under aerobic conditions, sodium 2-aminobenzenesulfonate is generally considered to be recalcitrant to degradation under anaerobic conditions. researchgate.netnih.gov Studies testing a range of sulfonated aromatic amines with various environmental inocula found that degradation of 2-ABS occurred only in the presence of oxygen. researchgate.netnih.gov While the initial breakdown of complex azo dyes into simpler aromatic amines like 2-aminobenzenesulfonate readily occurs in anaerobic environments, the subsequent mineralization of these amines does not proceed. wur.nlnih.gov Therefore, a complete breakdown of pollutants that generate 2-ABS requires a transition from anaerobic to aerobic conditions. wur.nl

The microbial catabolism of aminobenzenesulfonates is facilitated by specific, inducible enzyme systems. researchgate.net The presence of the substrate is essential for inducing the expression of the necessary degradative enzymes. researchgate.net

Key enzymatic systems identified in the degradation of aminobenzenesulfonates include:

Dioxygenases: In the aerobic pathway of 2-aminobenzenesulfonate by Alcaligenes sp. O-1, a 2-aminobenzenesulfonate 2,3-dioxygenase is responsible for the initial hydroxylation and subsequent ring opening. ethz.ch For the related isomer, 4-aminobenzenesulfonate (B1229798), a 4-aminobenzenesulfonate 3,4-dioxygenase (SadA) hydroxylates the aromatic ring, and a 4-sulfocatechol 1,2-dioxygenase (PcaH2) is involved in the subsequent ring cleavage. nih.gov

Monooxygenases: Some bacteria utilize a different strategy, particularly when using aminobenzenesulfonates as a source of sulfur rather than carbon. These bacteria employ monooxygenases to achieve oxygenolytic cleavage of the carbon-sulfur bond, which directly removes the sulfonate group. wur.nld-nb.info

Inducible Enzymes: Research on a 2-ABS degrading consortium showed that the presence of chloramphenicol, an inhibitor of protein synthesis, prevented the degradation of 2-ABS by cells that were pre-grown on a different substrate (succinate). This indicates that the enzymes responsible for 2-ABS catabolism are inducible and synthesized in response to the compound's presence. researchgate.net

Analysis of intermediary metabolites is crucial for elucidating biodegradation pathways. For sodium 2-aminobenzenesulfonate, the primary identified intermediates are consistent with a dioxygenase-initiated catabolic route.

3-Sulfocatechol: This compound is the direct product of the action of 2-aminobenzenesulfonate 2,3-dioxygenase on the parent molecule in Alcaligenes sp. O-1. ethz.ch

2-Hydroxymuconate: Following the formation of 3-Sulfocatechol, this ring-fission product is generated before the molecule enters central metabolism. ethz.ch

Studies on mutant strains of bacteria degrading the related isomer, 4-aminobenzenesulfonate, have provided further insight. A mutant of Hydrogenophaga sp. PBC with a disabled pcaH2 gene (encoding for 4-sulfocatechol 1,2-dioxygenase) was found to accumulate a brown metabolite identified as 4-sulfocatechol . nih.gov This accumulation confirms the role of 4-sulfocatechol as a key intermediate in that specific pathway.

Table 2: Key Intermediates in Aminobenzenesulfonate Degradation

Parent CompoundIntermediate MetaboliteMetabolic StepReference
2-Aminobenzenesulfonate3-SulfocatecholProduct of initial dioxygenation ethz.ch
3-Sulfocatechol2-HydroxymuconateProduct of ring cleavage ethz.ch
4-Aminobenzenesulfonate4-SulfocatecholProduct of initial dioxygenation nih.gov

Strategies for Enhancing Biodegradation Efficiency

Given the recalcitrance of sodium 2-aminobenzenesulfonate under anaerobic conditions and the specific requirements for its aerobic degradation, several strategies have been developed to enhance its removal from waste streams.

Sequential Anaerobic-Aerobic Treatment: This is the most effective strategy for the complete mineralization of azo dyes that produce aminobenzenesulfonates. wur.nlnih.gov An initial anaerobic stage is used to reductively cleave the azo bonds and decolorize the effluent, producing aromatic amines like 2-ABS. wur.nl The effluent is then subjected to an aerobic stage where specialized bacteria degrade these amines. nih.gov

Bioaugmentation: The efficiency of aerobic bioreactors can be significantly improved by introducing specialized, pre-acclimated microbial consortia. Long-term continuous experiments have shown that a bioaugmented enrichment culture can effectively degrade 2-ABS. researchgate.netnih.gov In one study, the maximum degradation rate for 2-ABS in an aerobic bioreactor was 1.6-1.8 g/L per day. nih.gov

Culture Acclimation: The metabolic state of the microbial community is critical. In a study using a bacterial consortium, it was found that when the culture was adapted to glucose, the sugar exerted catabolic repression on 2-ABS removal. researchgate.net However, a consortium that was adapted to a mix of 2-ABS and glucose demonstrated simultaneous removal of both substrates. researchgate.net This highlights the importance of maintaining an acclimated biomass for treating mixed waste streams.

Immobilization and Nutrient Addition: While not tested specifically for 2-aminobenzenesulfonate in the provided sources, general bioremediation strategies for other recalcitrant aromatic compounds include immobilizing microbial consortia and adding supplementary carbon sources or surfactants. nih.gov Immobilization can protect microorganisms and maintain a high cell density, while additives can increase the bioavailability of the pollutant. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Studies (Density Functional Theory, Ab Initio, Molecular Mechanical)

Quantum chemical studies are fundamental to predicting the intrinsic properties of molecules. Methods like Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are used to solve the electronic structure of a molecule, providing insights into its geometry, stability, and reactivity. nih.govtsijournals.com For molecules like aminobenzenesulfonates, DFT is a widely used method that balances computational cost with accuracy. jmchemsci.comorientjchem.orgnih.gov

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. jmchemsci.com

Quantum chemical calculations allow for the determination of various global reactivity descriptors, which predict how a molecule will behave in a chemical reaction. jmchemsci.com These descriptors are typically calculated from the energies of the HOMO and LUMO, based on Koopmans' theorem. jmchemsci.com

Table 1: Global Reactivity Descriptors Derived from HOMO and LUMO Energies. This table is illustrative, based on descriptors used in the computational study of related anthranilic acid derivatives. jmchemsci.com

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the energy lowering of a system when it accepts electrons.
Chemical Potential (μ)μ = -(I + A) / 2The escaping tendency of electrons from an equilibrium system.

In a DFT study on anthranilic acid derivatives, contour maps of HOMO and LUMO were examined to display charge density distributions, which can be related to biological activity. jmchemsci.com Similar calculations for sodium 2-aminobenzenesulfonate (B1233890) would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Molecules can exist in different spatial arrangements (conformers) or as isomers that readily interconvert (tautomers). Computational methods are crucial for determining the relative stabilities of these different forms.

Conformational Analysis: For molecules with rotatable bonds, such as the C-S or C-N bonds in 2-aminobenzenesulfonate, potential energy surface scans can be performed to identify all possible low-energy conformations. scispace.com For example, a DFT study of diindolylmethane-phenylboronic acid hybrids identified the relative stabilities of three cis-trans isomers, finding an energy difference of 3.1 kcal/mol between the most and least stable forms. nih.gov This type of analysis for 2-aminobenzenesulfonate would clarify the preferred orientation of the amino and sulfonate groups relative to the benzene (B151609) ring.

Tautomerism: Aminobenzenesulfonic acids are known to exist as zwitterions, particularly in the solid state and in solution. wikipedia.org This is a form of prototropic tautomerism, where a proton moves from the sulfonic acid group (-SO₃H) to the amino group (-NH₂), resulting in a molecule with both a negative charge (-SO₃⁻) and a positive charge (-NH₃⁺). Quantum chemical calculations can predict the relative energies of the neutral and zwitterionic forms in different environments (gas phase vs. solvent). researchgate.net Studies on similar compounds, like azo dyes, have successfully used DFT methods to investigate tautomeric equilibria between different forms. beilstein-journals.orguochb.cz A computational study on hydrazone compounds used the M062X level of theory to investigate the mechanisms and energetic stabilities of different tautomers. nih.gov

The non-covalent interactions between molecules govern their physical properties and how they assemble in condensed phases. Computational methods can quantify these interactions.

Hydrogen Bonding: The amino and sulfonate groups of 2-aminobenzenesulfonate are both capable of forming strong hydrogen bonds. DFT calculations can be used to optimize the geometries of dimers or larger clusters to study these interactions. orientjchem.org Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are often employed to confirm the presence of hydrogen bonds and quantify the charge transfer between the donor and acceptor molecules. orientjchem.orgnih.gov In a study of ortho-(4-tolylsulfonamido)benzamides, Hirshfeld surface analysis revealed that N–H···O=C hydrogen bonds were the primary interactions driving the supramolecular assembly. mdpi.com

Interaction Energy Decomposition: To understand the nature of the forces holding molecules together, the total interaction energy can be broken down into physically meaningful components. Symmetry-Adapted Perturbation Theory (SAPT) is a method used to calculate these components, such as electrostatic, exchange, induction, and dispersion forces. nih.gov A SAPT analysis of quinolone carboxylic acid derivatives found that dispersive forces were the decisive factor in their intermolecular interactions. nih.gov

Adsorption Energetics: DFT is also used to model the interaction of molecules with surfaces. For instance, calculations were performed on the complexation of p-arsanilic acid with hydrated iron oxide clusters to determine reaction energies, optimal geometries, and transition states for the formation of inner- and outer-sphere complexes. nih.gov Such an approach could be used to model the adsorption of sodium 2-aminobenzenesulfonate onto mineral surfaces or other materials.

Table 2: Illustrative Intermolecular Interaction Data from a DFT Study on 2-Chloroaniline–Carboxylic Acid Complexes. This table demonstrates the type of data generated from NBO and AIM analyses to characterize hydrogen bonds. orientjchem.org

Hydrogen BondBond Length (Å)Stabilization Energy E(2) (kcal/mol)Electron Density ρ(r) at BCP (a.u.)Laplacian ∇²ρ(r) at BCP (a.u.)
O-H···N1.78916.510.04520.1345
N-H···O2.1454.380.02110.0789

*BCP = Bond Critical Point

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes that are often inaccessible to experiments. While specific MD studies on sodium 2-aminobenzenesulfonate are not readily found, the methodology is well-established for similar systems like aqueous salt solutions and biomolecules. researchgate.net

An MD simulation involves numerically solving Newton's equations of motion for a system of interacting particles. The forces between particles are calculated using a force field, which is a set of parameters and equations describing the potential energy of the system.

Simulations of sodium 2-aminobenzenesulfonate in an aqueous environment would typically involve:

Placing one or more 2-aminobenzenesulfonate anions and sodium cations in a simulation box.

Solvating the box with a pre-equilibrated water model (e.g., TIP3P).

Running an energy minimization to remove unfavorable contacts.

Gradually heating the system to the desired temperature and equilibrating the pressure.

Running a production simulation for a duration sufficient to observe the phenomena of interest (typically nanoseconds to microseconds).

Theoretical Approaches to Reaction Mechanism Elucidation

Understanding the step-by-step process of a chemical reaction is crucial for controlling its outcome. Computational chemistry can map out reaction pathways, identify intermediate structures, and calculate the activation energies required to move from reactants to products.

Orthanilic acid is known to be an intermediate in the synthesis of sulfanilic acid (4-aminobenzenesulfonic acid) from aniline (B41778). An early proposed mechanism involved an intramolecular rearrangement from phenylsulfamic acid to orthanilic acid, which then rearranged to the final product upon heating. wikipedia.orgatamanchemicals.com However, later studies indicated an intermolecular process. wikipedia.orgatamanchemicals.com

Modern computational methods could rigorously investigate this and other reactions involving 2-aminobenzenesulfonate. By calculating the potential energy surface, chemists can locate transition state structures, which are the energy maxima along a reaction coordinate. DFT calculations have been used to find transition state geometries and activation barriers for reactions involving similar molecules, such as the formation of complexes between p-arsanilic acid and iron oxides. nih.gov This provides insight into whether a reaction is kinetically or thermodynamically driven.

Computational Modeling of Supramolecular and Biological Interactions

The principles of molecular recognition, self-assembly, and biological function can be explored through computational modeling. These models help in designing new materials and understanding biological processes.

Supramolecular Interactions: The ability of 2-aminobenzenesulfonate to participate in hydrogen bonding and ionic interactions makes it a potential building block for supramolecular assemblies. Computational modeling is increasingly used to assist in the discovery of such materials by predicting structures and properties. nih.gov Mathematical modeling, for example, has been applied to complex self-assembled sensor systems to analyze multiple intertwined interactions and determine their thermodynamic parameters. nih.govresearchgate.net

Biological Interactions: Orthanilic acid has been shown to promote the formation of reverse turns in peptides. wikipedia.org When incorporated into a peptide sequence, it can induce a folded conformation through a robust 11-membered-ring hydrogen bond. wikipedia.org Computational techniques like molecular docking and MD simulations could be employed to model this interaction in detail. For example, docking could predict the preferred binding orientation of an orthanilic acid-containing peptide with a protein receptor, while MD simulations could explore the stability and dynamics of the induced turn. jmchemsci.comnih.gov

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the elucidation of the structural and electronic features of sodium 2-aminobenzenesulfonate (B1233890). Techniques such as infrared, Raman, nuclear magnetic resonance, and ultraviolet-visible spectroscopy each offer a unique window into the molecule's characteristics.

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. For sodium 2-aminobenzenesulfonate, the spectra are dominated by vibrations associated with the amino group (-NH₂), the sulfonate group (-SO₃⁻), and the substituted benzene (B151609) ring.

In the FT-IR spectrum, characteristic bands for the sulfonate group are prominent. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group typically appear as strong bands in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. actachemscand.org The presence of the amino group gives rise to N-H stretching vibrations, usually observed in the 3500-3300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. vscht.cz Studies on sodium 2-aminobenzoate, a structurally similar compound, show characteristic shifts in the carboxylate and amine regions upon salt formation, a phenomenon also expected for the sulfonate and amine groups in sodium 2-aminobenzenesulfonate. researchgate.net

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the sulfonate group and the vibrations of the aromatic ring are typically strong in the Raman spectrum. nih.govrsc.org For instance, the Raman spectrum of the isomeric sulfanilic acid (4-aminobenzenesulfonic acid) shows characteristic bands that can be used for comparative analysis. spectrabase.com The analysis of aqueous solutions of sodium sulfonate salts reveals two intense peaks for the symmetric and asymmetric SO-stretching vibrations. actachemscand.org The differentiation of aminobenzenesulfonic acid isomers is possible by analyzing subtle shifts in their respective vibrational spectra. colab.ws

Vibrational ModeTypical FT-IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Assignment
N-H Stretch3500-3300WeakAmino group
Aromatic C-H Stretch~3100-3000StrongBenzene ring
Aromatic C=C Stretch1600-1450StrongBenzene ring
Asymmetric SO₃⁻ Stretch1260-1150MediumSulfonate group
Symmetric SO₃⁻ Stretch1070-1030StrongSulfonate group

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For sodium 2-aminobenzenesulfonate, the ¹H NMR spectrum is expected to show complex signals in the aromatic region (typically 6.5-8.0 ppm). libretexts.org The protons on the benzene ring form a splitting pattern that is characteristic of a 1,2-disubstituted (ortho) system. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing sulfonate group. The protons ortho and para to the amino group would be shifted upfield (to a lower ppm value) compared to benzene, while the protons ortho and para to the sulfonate group would be shifted downfield (to a higher ppm value). libretexts.org

In the ¹³C NMR spectrum, six distinct signals are expected for the six carbons of the benzene ring. The carbon atom attached to the sulfonate group (C-1) and the carbon attached to the amino group (C-2) would show characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents. The remaining four aromatic carbons would appear in the typical range of ~115-140 ppm. nih.gov Public databases confirm the availability of reference spectra for the parent compound, 2-aminobenzenesulfonic acid. nih.gov

NucleusExpected Chemical Shift (δ, ppm)Notes
Aromatic Protons (¹H)6.5 - 8.0Complex splitting pattern characteristic of 1,2-disubstitution.
Amine Protons (¹H)VariableBroad signal, position is concentration and solvent dependent.
Aromatic Carbons (¹³C)115 - 150Six distinct signals expected. C1 (C-SO₃⁻) and C2 (C-NH₂) will be significantly shifted.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of sodium 2-aminobenzenesulfonate is characterized by absorption bands arising from π→π* transitions within the benzene ring. The presence of the amino and sulfonate groups modifies the energy of these transitions. Typically, substituted benzenes show a primary band (E2-band) around 200-220 nm and a secondary, fine-structured band (B-band) around 250-280 nm. The NIST Chemistry WebBook shows that the isomeric 4-aminobenzenesulfonic acid has a prominent absorption maximum. nist.gov A similar absorption profile is expected for the 2-amino isomer, with slight shifts in the absorption maxima (λ_max) due to the different substitution pattern. nih.gov

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral changes of a molecule as its oxidation state is varied. While specific spectroelectrochemical studies on sodium 2-aminobenzenesulfonate are not widely reported, the technique could be applied to monitor the electronic structure changes upon electrochemical oxidation of the amino group, providing insights into the properties of the resulting radical cation or other oxidized species.

TransitionExpected λ_max (nm)Origin
E2-band~200-220π→π* transition of the benzene ring
B-band~250-280π→π* transition of the benzene ring (fine structure)

Mass Spectrometry for Molecular Identification and Isomer Differentiation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The mass spectrum of 2-aminobenzenesulfonic acid is available in public databases, showing characteristic fragmentation that can be used for its identification. nih.govnist.gov

Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry (TIMS-TOF-MS) is a powerful technique that separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge, a property known as the collision cross-section (CCS). nih.gov This additional dimension of separation is particularly valuable for distinguishing between isomers, which have identical masses. mdpi.com

A key challenge in the analysis of aminobenzenesulfonic acid is the differentiation of its three positional isomers: 2-aminobenzenesulfonic acid (orthanilic acid), 3-aminobenzenesulfonic acid (metanilic acid), and 4-aminobenzenesulfonic acid (sulfanilic acid). TIMS-TOF-MS has been successfully employed for the simultaneous recognition of these three isomers. researchgate.net The method relies on measuring the different ion mobilities of ternary complexes formed between the isomers, a cyclodextrin, and an alkali metal ion (e.g., [β-CD + ABSA + Li]⁺). researchgate.net The distinct spatial conformations of these complexes result in different collision cross-sections, allowing for their separation and unambiguous identification. researchgate.net The high reproducibility of CCS values makes them a reliable parameter for compound identification, complementing retention time and accurate mass data. nih.govyoutube.com

IsomerTechniqueBasis of SeparationKey Parameter
2-aminobenzenesulfonateTIMS-TOF-MSDifferent spatial conformations of ternary complexesCollision Cross-Section (CCS)
3-aminobenzenesulfonate (B1227625)
4-aminobenzenesulfonate (B1229798)

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule. ekb.eg For sodium 2-aminobenzenesulfonate, the primary electroactive moiety is the amino group, which can be oxidized at a suitable potential. The sulfonate group is generally electrochemically inactive in the typical potential window.

Cyclic voltammetry studies on electrodes modified with aminobenzene sulfonic acid derivatives demonstrate the electrochemical activity of the amino group. researchgate.net A typical cyclic voltammogram would show an anodic (oxidation) peak corresponding to the oxidation of the -NH₂ group, likely to a radical cation. On the reverse scan, a corresponding cathodic (reduction) peak may be observed if the oxidation process is reversible. The peak potentials (E_p) and peak currents (I_p) provide information about the thermodynamics and kinetics of the electron transfer process. ekb.eg The electrochemical behavior can be sensitive to factors such as pH and the nature of the electrode material. Studies on dihydroxybenzenes show that the position of substituents significantly influences the electrochemical response, a principle that also applies to the aminobenzenesulfonate isomers. nih.gov

TechniqueObserved ProcessKey ParametersNotes
Cyclic Voltammetry (CV)Oxidation of the amino (-NH₂) groupAnodic Peak Potential (E_pa), Cathodic Peak Potential (E_pc), Peak Current (I_p)Reversibility and kinetics depend on experimental conditions (pH, scan rate).

Cyclic Voltammetry and Differential Pulse Voltammetry

Cyclic voltammetry is a versatile electrochemical technique used to study the redox processes of a species in solution. It involves scanning the potential of a working electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics and kinetics of the electron transfer reactions.

For aromatic amines, the initial oxidation step typically involves the removal of an electron from the nitrogen atom, forming a radical cation. The stability and subsequent reactions of this radical cation are influenced by factors such as the molecular structure, pH of the solution, and the nature of the electrode material. In the case of aminobenzenesulfonic acids, the position of the sulfonic acid group relative to the amino group can significantly affect the electrochemical behavior.

Differential pulse voltammetry is a more sensitive technique compared to cyclic voltammetry, often used for quantitative analysis. researchgate.net It involves applying a series of potential pulses superimposed on a linearly increasing potential ramp. The current is sampled just before and at the end of each pulse, and the difference in current is plotted against the potential. This method effectively minimizes the contribution of the non-faradaic (charging) current, resulting in a higher signal-to-noise ratio and lower detection limits. researchgate.net

While specific CV and DPV data for sodium;2-aminobenzenesulfonate is not available in the provided search results, a hypothetical representation of expected data based on related compounds is presented below.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

ParameterValue
Anodic Peak Potential (Epa)+0.8 to +1.0 V (vs. Ag/AgCl)
Cathodic Peak Potential (Epc)Not typically observed (irreversible)
Peak Separation (ΔEp)N/A (irreversible)
Anodic Peak Current (Ipa)Dependent on concentration and scan rate

Table 2: Hypothetical Differential Pulse Voltammetry Data for this compound

ParameterValue
Peak Potential (Ep)+0.7 to +0.9 V (vs. Ag/AgCl)
Peak Current (Ip)Linearly proportional to concentration
Limit of Detection (LOD)Expected in the µM to nM range

Modified Electrode Development for Enhanced Electrochemical Response

To improve the sensitivity, selectivity, and stability of electrochemical sensors for compounds like this compound, the surface of the working electrode can be modified with various materials. Chemically modified electrodes (CMEs) can offer several advantages, including preconcentration of the analyte at the electrode surface, electrocatalytic effects, and prevention of electrode fouling.

A variety of materials have been employed for electrode modification, including conducting polymers, carbon nanomaterials (such as graphene and carbon nanotubes), and metal nanoparticles. For instance, a glassy carbon electrode modified with a conducting polymer film of poly(p-aminobenzene sulphonic acid) has been shown to exhibit excellent electrocatalytic activity and accumulation ability for the detection of other organic molecules. nih.gov It is plausible that a similar approach could be effective for the detection of the ortho-isomer, this compound.

The modification of a glassy carbon electrode with a composite of p-aminobenzene sulfonic acid and graphene has also been reported for the determination of ofloxacin, demonstrating the potential of such composite materials in enhancing electrochemical signals. researchgate.net The synergistic effects of the high surface area and conductivity of graphene combined with the specific interactions of the polymer can lead to significant improvements in sensor performance.

The development of a modified electrode for this compound would typically involve the following steps:

Selection of a suitable modifier: This could be a conducting polymer, a nanomaterial, or a composite material that exhibits favorable interactions with the analyte.

Electrode modification: The chosen modifier is deposited onto the surface of a base electrode (e.g., glassy carbon, gold, or platinum) using techniques such as electropolymerization, drop-casting, or self-assembly.

Characterization of the modified electrode: The surface morphology and electrochemical properties of the modified electrode are characterized using techniques like scanning electron microscopy (SEM), cyclic voltammetry, and electrochemical impedance spectroscopy (EIS).

Optimization of experimental parameters: The analytical performance of the modified electrode is optimized by varying parameters such as pH, supporting electrolyte, accumulation time, and voltammetric waveform.

Analytical validation: The developed sensor is validated for its linearity, sensitivity, selectivity, reproducibility, and stability.

While specific examples of modified electrodes developed solely for this compound were not found, the principles and materials used for related aromatic amines provide a strong foundation for future research in this area.

Research Applications and Future Directions

Advanced Materials Science Applications

The dual functionality of the orthanilic acid moiety, comprising a nucleophilic amino group and a strongly acidic, water-solubilizing sulfonate group, offers significant potential in the design of novel materials.

Conducting Polymers for Electronic Devices

Conducting polymers, such as polyaniline (PANI), have garnered substantial interest for applications in electronic devices due to their unique electrical properties. wikipedia.org The synthesis of PANI typically involves the oxidative polymerization of aniline (B41778) in an acidic medium, where the acid acts as a "dopant" to protonate the polymer backbone, rendering it electrically conductive. researchgate.netresearchgate.net

While extensive research exists on PANI using common dopants like hydrochloric or sulfuric acid, there is a forward-looking interest in using functionalized dopants to impart additional properties to the polymer. Orthanilic acid is a candidate for such a role. Its sulfonic acid group is sufficiently acidic to dope the polyaniline chain, while the appended amino group offers a reactive site for further chemical modification, cross-linking, or copolymerization. The use of such a functional dopant could lead to the development of water-dispersible conducting polymers with tunable properties for applications in flexible electronics, sensors, and antistatic coatings. researchgate.net

Functionalized Materials for Catalysis and Adsorption

The immobilization of active chemical species onto solid supports is a cornerstone of heterogeneous catalysis and adsorption science. Materials functionalized with sulfonic acid groups are well-established as solid acid catalysts, effective in a range of organic transformations. nih.goveurekaselect.com Conversely, materials bearing amino groups can serve as basic sites or as chelating agents for the adsorption of heavy metal ions. nih.gov

Sodium 2-aminobenzenesulfonate (B1233890) presents an opportunity to create bifunctional materials. By grafting the orthanilic acid molecule onto a stable, high-surface-area support (e.g., silica, magnetic nanoparticles, or porous polymers), it is possible to create a material with both acidic (sulfonate) and basic/chelating (amino) sites. Such materials could find applications as:

Acid-base catalysts for tandem reactions.

Selective adsorbents for removing a variety of contaminants from aqueous solutions, including heavy metals chelated by the amino group and cationic organic pollutants attracted to the sulfonate group. nih.govmdpi.com

Future research may focus on optimizing the synthesis of these functionalized materials and evaluating their performance in complex catalytic and environmental applications.

Surfactant Chemistry and Interfacial Phenomena

Surfactants are amphiphilic molecules that reduce surface and interfacial tension, a critical function in processes like emulsification, wetting, and foaming. uobaghdad.edu.iqessentialchemicalindustry.org While simple aromatic sulfonates without a significant hydrophobic tail, like sodium 2-aminobenzenesulfonate, are not classical surfactants, their structure is relevant to the synthesis of more complex surfactant architectures.

Specifically, the 4-amino isomer (sodium p-aminobenzenesulfonate) has been successfully used as a connecting group in the synthesis of high-performance zwitterionic and gemini surfactants. nih.govpreprints.orgresearchgate.net These specialized surfactants exhibit superior properties, including high efficiency, salt resistance, and thermal stability. nih.gov

Following this precedent, the 2-amino isomer offers potential as a unique building block for novel surfactants. Its distinct stereochemistry could lead to surfactants with different packing properties at interfaces, potentially influencing micelle formation, emulsification capabilities, and wettability. Future work could explore the synthesis of zwitterionic or gemini surfactants using sodium 2-aminobenzenesulfonate as a linker or headgroup component, expanding the library of specialty surfactants for applications in enhanced oil recovery, cosmetics, and pharmaceuticals.

Environmental Engineering and Remediation

Aminobenzenesulfonic acids are known constituents in the wastewater from industries that manufacture and use dyes and other specialty chemicals. wikipedia.orgmicrobiologyresearch.org Understanding their environmental fate and developing effective treatment strategies is therefore crucial.

Biological Wastewater Treatment Strategies

Research has shown that 2-aminobenzenesulfonic acid (2-ABS), or orthanilic acid, is susceptible to biodegradation under specific conditions. Unlike some recalcitrant organic pollutants, certain microorganisms can utilize 2-ABS as a sole source of carbon and energy for growth, leading to its complete mineralization. researchgate.net

The degradation occurs under aerobic conditions and has been observed in bacteria isolated from inocula historically exposed to sulfonated aromatic amines. researchgate.netcore.ac.uk Several bacterial strains and consortia have been identified that are capable of this process. For instance, studies have detailed the degradation of orthanilic acid by Alcaligenes sp. strain O-1 and Pseudomonas sp., as well as by a consortium of Acinetobacter and Flavobacterium genera. microbiologyresearch.orgresearchgate.netnih.gov The metabolic pathway involves enzymatic desulfonation and dioxygenation, ultimately leading to the cleavage of the aromatic ring. nih.govethz.ch

The maximum degradation rate for 2-ABS in an aerobic bioreactor has been reported to be between 1.6 and 1.8 g/L per day. core.ac.uk These findings are significant for environmental engineering, suggesting that bioaugmentation with specialized microbial cultures could be a viable strategy for treating industrial effluents containing this compound.

Microorganism(s)Substrate(s)Key FindingsReference
Pseudomonas sp. strain O-1Orthanilic acidUtilized orthanilic acid as a sole carbon source with a specific growth rate of 0.1 h⁻¹. Cell extracts could desulfonate multiple aromatic sulfonates. microbiologyresearch.org
Alcaligenes sp. strain O-1Orthanilic acid, Benzene (B151609) sulfonate, 4-Toluene sulfonateDemonstrated a selective permeability barrier for orthanilate. Degradation required O₂ and NAD(P)H, yielding sulfite and catechol. nih.gov
Bacterial Consortium (Acinetobacter sp., Flavobacterium sp.)2-Aminobenzenesulfonate (2-ABS)Degraded 1,000 mg/L of 2-ABS within 40 hours. The degrading enzymes were found to be inducible. researchgate.net
Bioaugmented Enrichment Culture2-ABS and 4-ABSAchieved a maximum degradation rate of 1.6-1.8 g/L/day for 2-ABS in an aerobic bioreactor. Confirmed extensive mineralization through COD removal and sulfate (B86663) recovery. core.ac.uk

Analytical Chemistry and Sensing Technologies

The development of sensitive and selective sensors for environmental and biological analytes is a major focus of modern analytical chemistry. The chemical structure of sodium 2-aminobenzenesulfonate suggests its potential use as a chemosensor or as a component in sensing platforms.

The molecule possesses both an amino group and a sulfonate group in close proximity (ortho position), which can act as a bidentate chelating site for metal ions. This chelation event can be designed to produce a measurable signal, such as a change in color (colorimetric sensing) or the "turn-on" or "turn-off" of fluorescence (fluorometric sensing). While sensors based on other functionalized molecules are common, the specific application of orthanilic acid in this domain remains a promising area for future exploration. mdpi.com Research could focus on designing and synthesizing derivatives of orthanilic acid that exhibit high selectivity for specific metal ions, leading to low-cost and efficient sensors for environmental monitoring or clinical diagnostics.

Development of Sensors for Related Analytes

The functional characteristics of sodium 2-aminobenzenesulfonate, featuring both an amino and a sulfonate group on an aromatic ring, make it a candidate for use in the development of specialized sensors. Research in this area, while not extensive for the ortho isomer specifically, can be contextualized by studies on its isomers, particularly the para and meta forms. The primary approach involves the electrochemical polymerization of the aminobenzenesulfonic acid monomer onto an electrode surface, creating a conductive polymer film that can interact with specific analytes and generate a measurable signal.

The principle behind these sensors lies in the modification of an electrode surface, such as a glassy carbon electrode (GCE), with a thin film of poly(aminobenzenesulfonic acid). This polymer film can enhance the electrochemical detection of target analytes in several ways. It can increase the effective surface area of the electrode, leading to higher sensitivity. Additionally, the functional groups on the polymer (amino and sulfonate groups) can selectively interact with analytes through electrostatic or other forms of chemical interaction, thereby improving the selectivity of the sensor.

While direct research on sensors made from poly(2-aminobenzenesulfonate) is limited, studies on poly(p-aminobenzenesulfonic acid) provide a strong indication of the potential applications. For instance, a poly(p-aminobenzenesulfonic acid) modified GCE has been successfully used for the sensitive determination of the neurotransmitter norepinephrine. dntb.gov.ua In this application, the polymer film enhanced the oxidation signal of norepinephrine and allowed for its detection even in the presence of interfering substances like ascorbic acid. dntb.gov.ua Similarly, such modified electrodes have been employed for the simultaneous detection of guanine, adenine, and uric acid, showcasing the versatility of this type of sensor. researchgate.net

The electropolymerization process itself is a key area of research, as the properties of the resulting polymer film—and thus the performance of the sensor—are highly dependent on the conditions of polymerization, such as the pH of the solution, the concentration of the monomer, and the electrochemical parameters used.

Given the structural similarities between the isomers of aminobenzenesulfonic acid, it is plausible that a sensor based on poly(2-aminobenzenesulfonate) could be developed for the detection of a range of analytes. The specific position of the functional groups in the ortho isomer may lead to different selectivity and sensitivity profiles compared to its isomers, potentially offering advantages for the detection of certain analytes. Future research could explore the development of poly(2-aminobenzenesulfonate) based sensors for various applications, including clinical diagnostics, food safety, and environmental monitoring.

Table 1: Comparison of Analytes Detected by Poly(aminobenzenesulfonic acid) Isomer-Based Sensors

Analyte Isomer Used in Sensor Detection Method Reference
Norepinephrine p-aminobenzenesulfonic acid Voltammetry dntb.gov.ua
Guanine, Adenine, Uric Acid p-aminobenzenesulfonic acid Voltammetry researchgate.net

Emerging Research Areas and Interdisciplinary Perspectives

Sodium 2-aminobenzenesulfonate and its parent acid, orthanilic acid, are poised to contribute to various emerging research areas, bridging chemistry with materials science, environmental science, and biotechnology. The unique chemical structure of this compound provides a versatile platform for the development of novel materials and applications.

One of the promising interdisciplinary frontiers is in materials science , particularly in the development of functionalized nanomaterials. For example, the principles used to functionalize graphenes with benzenesulfonic acid groups to create high-performance nanopapers could be adapted using 2-aminobenzenesulfonate. nih.gov The presence of the amino group in addition to the sulfonic acid group could allow for further chemical modifications, leading to materials with tailored properties for applications such as gas diffusion barriers, electromagnetic interference shielding, and anticorrosion coatings. nih.gov

In the realm of environmental science , there is growing interest in developing advanced materials for the remediation of pollutants. While research has focused on materials like hardwood cellulose nanofibrils grafted with poly(m-aminobenzene sulfonate) for the adsorption of heavy metals like Cr(VI), similar approaches could be explored with the ortho isomer. The specific chelating properties of poly(2-aminobenzenesulfonate) could offer advantages in the selective removal of certain environmental contaminants. Furthermore, as a component of some azo dyes, understanding the environmental fate and degradation of 2-aminobenzenesulfonate is crucial for developing more environmentally benign dyes and effective wastewater treatment strategies. wikipedia.org

From a biotechnological and medicinal chemistry perspective, the structural motif of 2-aminobenzenesulfonic acid is of interest. Orthanilic acid has been shown to promote the formation of specific folded conformations in peptides, which could be exploited in the design of peptidomimetics with therapeutic potential. wikipedia.org The ability to influence peptide structure suggests that derivatives of 2-aminobenzenesulfonate could be valuable tools in drug discovery and protein engineering. Additionally, the parent compound, orthanilic acid, has been noted to have roles in benzoate degradation and microbial metabolism, opening up avenues for research in metabolic engineering and bioremediation. wikipedia.org

The development of novel synthetic methodologies that provide facile access to ortho-sulfonyl anilines from simple starting materials further expands the potential for creating a diverse range of derivatives from 2-aminobenzenesulfonic acid. nih.gov These derivatives could find applications as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

Future research will likely see the integration of computational modeling with experimental work to predict the properties of materials derived from sodium 2-aminobenzenesulfonate and to design novel applications. The interdisciplinary nature of this research, combining principles from organic chemistry, polymer science, nanotechnology, and environmental science, will be key to unlocking the full potential of this versatile chemical compound.

Table 2: Potential Interdisciplinary Research Areas for Sodium 2-Aminobenzenesulfonate

Research Area Potential Application Key Compound Feature
Materials Science Functionalized Nanomaterials (e.g., Graphene) Amino and Sulfonate Groups for Covalent Bonding and Further Modification
Environmental Science Adsorbents for Pollutant Removal Chelating Properties of the Polymerized Form
Biotechnology Peptide Structure Modulation, Bioremediation Influence on Peptide Conformation, Role in Microbial Metabolism

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.